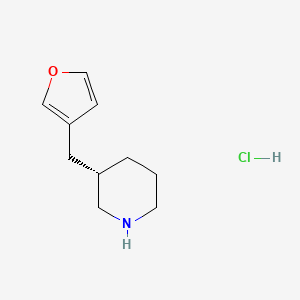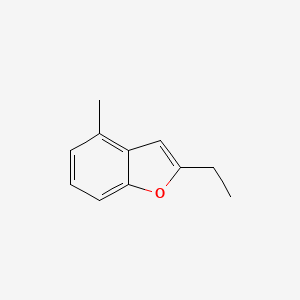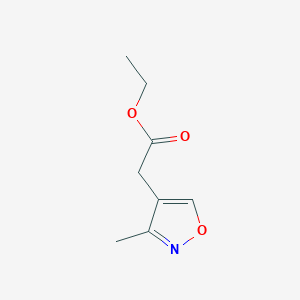
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a dioxoimidazolidinyl group, and a cyclohexenyl ethyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bromophenyl Intermediate: This involves the bromination of a phenyl ring using bromine or a brominating agent.
Formation of the Dioxoimidazolidinyl Group: This step involves the cyclization of an appropriate precursor to form the imidazolidinyl ring with two keto groups.
Coupling with Cyclohexenyl Ethyl Group: The final step involves coupling the bromophenyl and dioxoimidazolidinyl intermediates with the cyclohexenyl ethyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the dioxoimidazolidinyl group could participate in hydrogen bonding or other interactions. The cyclohexenyl ethyl group may influence the compound’s overall conformation and binding affinity.
類似化合物との比較
Similar Compounds
- 2-(4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- 2-(4-(3-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide distinguishes it from its chlorinated or fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to unique reactivity and interactions, making this compound particularly interesting for research and development.
特性
分子式 |
C20H24BrN3O3 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-20(15-8-5-9-16(21)12-15)18(26)24(19(27)23-20)13-17(25)22-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,22,25)(H,23,27) |
InChIキー |
KZCORIJMXZJDNW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CCCCC2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)

![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)

![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)



![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)
